2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is a complex organic compound known for its unique structure and properties. It is a chiral ligand that has been utilized in various asymmetric synthesis reactions, particularly in the field of organic chemistry. The compound is characterized by its bicyclic structure, which includes a pyridine ring and two oxazolidine rings, each substituted with diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine typically involves the condensation of pyridine-2,6-dicarbaldehyde with (2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octane-2-amine. The reaction is carried out under inert atmosphere conditions, often using argon or nitrogen gas to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through silica gel column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in [3+2] cycloaddition reactions.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine involves its role as a chiral ligand. It coordinates with metal ions to form chiral metal complexes, which can then catalyze asymmetric reactions. The compound’s unique structure allows it to induce chirality in the reaction products, making it valuable in the synthesis of enantiomerically pure compounds .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[(2R,5R)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine: The enantiomer of the compound , with similar properties but opposite chirality.
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]quinoline: A similar compound with a quinoline ring instead of a pyridine ring.
Uniqueness
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its ability to form stable chiral metal complexes makes it a valuable tool in the synthesis of enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
3-[6-(1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl)pyridin-2-yl]-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O2/c1-5-16-30(17-6-1)40(31-18-7-2-8-19-31)36-26-14-28-43(36)38(45-40)34-24-13-25-35(42-34)39-44-29-15-27-37(44)41(46-39,32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-25,36-39H,14-15,26-29H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJHPHCTXHMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(OC(N2C1)C3=NC(=CC=C3)C4N5CCCC5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.